molecular formula C8H9NO3 B2569712 5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid CAS No. 2309458-43-1

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid

Cat. No.: B2569712
CAS No.: 2309458-43-1
M. Wt: 167.164
InChI Key: PTDLPAJQRVSJOM-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid is an organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a hydroxymethyl group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Hydroxymethylation: The 4-methylpyridine undergoes hydroxymethylation at the 5-position using formaldehyde and a base such as sodium hydroxide.

    Carboxylation: The hydroxymethylated product is then subjected to carboxylation at the 2-position using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-4-methylpyridine-2-carboxylic acid.

    Reduction: 5-(Hydroxymethyl)-4-methylpyridine-2-methanol.

    Substitution: 5-(Hydroxymethyl)-4-chloromethylpyridine-2-carboxylic acid.

Scientific Research Applications

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The carboxylic acid group can form ionic bonds with positively charged sites on proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)pyridine-2-carboxylic acid: Lacks the methyl group at the 4-position.

    4-Methylpyridine-2-carboxylic acid: Lacks the hydroxymethyl group at the 5-position.

    5-(Hydroxymethyl)-4-methylpyridine: Lacks the carboxylic acid group at the 2-position.

Uniqueness

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid is unique due to the presence of all three functional groups (hydroxymethyl, methyl, and carboxylic acid) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(hydroxymethyl)-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-2-7(8(11)12)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDLPAJQRVSJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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